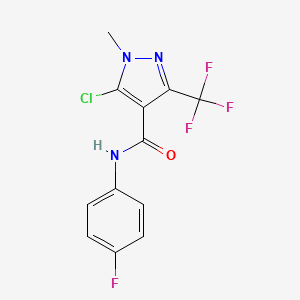

5-chloro-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Description

Structural Novelty and Position Within Pyrazole-Based Pharmacophores

The compound’s structure (C₁₂H₈ClF₄N₃O; molecular weight 321.66 g/mol) features a pyrazole ring substituted at the 1-, 3-, 4-, and 5-positions, creating a sterically and electronically diverse scaffold. Key structural elements include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈ClF₄N₃O |

| Topological Polar Surface Area (TPSA) | 46.92 Ų |

| LogP (Octanol-Water) | 3.48 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

The 1-methyl group minimizes metabolic oxidation at the pyrazole nitrogen, while the 3-trifluoromethyl moiety enhances electron-withdrawing effects, stabilizing the ring against nucleophilic attack. The 4-carboxamide linkage to a 4-fluorophenyl group introduces planar rigidity, potentially facilitating π-π stacking interactions with aromatic residues in target proteins.

Notably, the 5-chloro substituent occupies a position analogous to bioactive pyrazole derivatives such as celecoxib, where halogen atoms contribute to cyclooxygenase-2 (COX-2) selectivity. This structural parallelism suggests that the chlorine atom in 282522-99-0 may similarly influence target specificity, though empirical validation remains pending.

The SMILES notation (CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)F)Cl) reveals a conformationally restricted system with limited rotatable bonds, aligning with Lipinski’s criteria for drug-likeness. The trifluoromethyl group’s -I effect lowers the pKa of adjacent protons, potentially reducing unwanted acid-catalyzed degradation—a common challenge in early-stage drug candidates.

Historical Evolution of Trifluoromethyl-Substituted Heterocycles in Drug Discovery

Trifluoromethylation emerged as a pivotal strategy in the 1980s with fluconazole, where the CF₃ group improved antifungal activity by increasing membrane permeability. Over three decades, synthetic methodologies evolved from hazardous CF₃X reagents to photoredox-catalyzed trifluoromethylation, enabling precise installation on nitrogen-rich heterocycles.

The compound’s 3-trifluoromethyl-1H-pyrazole motif represents a synthesis milestone. Early routes relied on nucleophilic trifluoromethylation using Ruppert-Prakash reagents (TMSCF₃), but modern approaches employ Umemoto’s reagents or copper-mediated cross-couplings to achieve regioselective CF₃ incorporation. For example, photoredox catalysis allows direct C–H trifluoromethylation of pyrazoles under mild conditions, bypassing pre-functionalized intermediates.

Comparative analysis with historical analogues reveals progressive optimization:

- First Generation (1980s): Fluconazole (Diflucan®) – Difluorophenyl-triazole with CF₃, leveraging fluorine’s electronegativity for azole antifungal activity.

- Second Generation (2000s): Celecoxib (Celebrex®) – Pyrazole sulfonamide with p-methyl and CF₃ groups, showcasing enhanced COX-2 selectivity.

- Third Generation (2020s): 282522-99-0 – Integrates chloro, fluoro, and CF₃ groups on a carboxamide-linked pyrazole, reflecting multi-parameter optimization for target engagement.

The simultaneous presence of Cl and CF₃ in 282522-99-0 exemplifies modern fragment-based design, where orthogonal substituents address complementary pharmacokinetic challenges: chlorine augments target binding through hydrophobic interactions, while CF₃ improves metabolic stability via steric shielding of labile bonds.

Recent advancements in N-trifluoromethylation, particularly for five-membered heterocycles, have expanded accessible chemical space. For instance, copper-catalyzed N–CF₃ bond formation enables direct functionalization of pyrazole rings without requiring pre-formed CF₃ precursors—a technique likely applicable to this compound’s synthesis.

Properties

IUPAC Name |

5-chloro-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF4N3O/c1-20-10(13)8(9(19-20)12(15,16)17)11(21)18-7-4-2-6(14)3-5-7/h2-5H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYMRPPUCOLEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF4N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a compound with the CAS number 282522-99-0, is a member of the pyrazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C12H8ClF4N3O

- Molecular Weight : 292.62 g/mol

- Structure : The compound features a pyrazole ring substituted with chlorine and fluorine atoms, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that the trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's efficacy against specific biological targets.

Target Interaction

- Enzyme Inhibition : Studies have shown that similar pyrazole derivatives can inhibit enzymes like PfATP4, a sodium pump crucial for Plasmodium falciparum survival, suggesting potential antimalarial properties.

- Antiproliferative Activity : The compound has demonstrated antiproliferative effects on cancer cell lines, indicating possible applications in oncology.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiparasitic | Inhibition of PfATP4-associated Na-ATPase | |

| Anticancer | Reduced proliferation in tumor cell lines | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Antiparasitic Activity

In a study focusing on antimalarial compounds, derivatives of pyrazole were evaluated for their ability to inhibit PfATP4. The incorporation of polar functionalities was found to enhance aqueous solubility while maintaining antiparasitic activity. For example, one optimized analog exhibited an EC50 value of 0.064 μM against P. falciparum, highlighting the potential of pyrazole derivatives in malaria treatment .

Anticancer Efficacy

Research on spirooxindole-pyrazole hybrids revealed that modifications to the pyrazole scaffold could lead to significant anticancer activity. Compounds similar to this compound showed lower IC50 values in tumor cell lines compared to normal cells, indicating selective toxicity towards cancer cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the trifluoromethyl group. This characteristic may enhance absorption and distribution within biological systems while also impacting metabolic stability. Toxicological assessments are necessary to evaluate safety profiles in vivo.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been explored for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar pyrazole structures exhibit significant activity against inflammatory pathways, suggesting that this compound could be developed into a pharmaceutical candidate.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrazole derivatives, revealing that modifications at the 4-position of the phenyl ring enhance activity against cyclooxygenase enzymes, which are key players in inflammation processes.

Agrochemicals

In agricultural chemistry, this compound has been studied for its herbicidal properties. The presence of fluorine substituents is known to enhance the biological activity of agrochemicals, making them more effective at lower concentrations.

Case Study: Herbicidal Efficacy

Field trials have demonstrated that formulations containing this compound significantly reduce weed populations without adversely affecting crop yield, indicating its potential as a selective herbicide.

Materials Science

The unique properties of this compound also make it suitable for applications in materials science, particularly in the development of fluorinated polymers and coatings that require high thermal stability and chemical resistance.

Case Study: Polymer Development

Research into polymer composites incorporating this compound has shown improved thermal stability and mechanical strength, making them suitable for high-performance applications in electronics and aerospace industries.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physical Properties

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., CF₃, Cl) on the pyrazole ring enhances thermal stability, as seen in higher melting points for halogenated derivatives (e.g., 3b: 171–172°C vs. 3d: 181–183°C) .

- Aryl Group Influence : Fluorinated aryl groups (e.g., 4-fluorophenyl) improve solubility in organic solvents compared to chlorinated analogues, as evidenced by the higher yield (71%) of 3d versus 3b (68%) under similar synthetic conditions .

Table 2: Insecticidal and Antifungal Activities

Key Observations :

- Insecticidal Activity : Anthranilic diamides with 5-Cl-3-CF₃ pyrazole cores (e.g., evidence 3) show moderate activity against Mythimna separata at 200 mg/L, suggesting that the target compound may require structural optimization (e.g., introduction of a pyridyl group) for enhanced potency .

- Receptor Antagonism: Pyrazole-3-carboxamides (e.g., CB1 antagonist in evidence 7) demonstrate nanomolar potency, whereas pyrazole-4-carboxamides (target compound) may exhibit divergent binding due to positional isomerism of the carboxamide group .

- Antifungal Activity : Trifluoromethyl groups at both the pyrazole and aryl positions (e.g., 6a) correlate with improved antifungal activity, implying that the target compound’s 4-fluorophenyl group may offer similar advantages .

Q & A

Q. What are the common synthetic routes for 5-chloro-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide?

Synthesis typically involves multi-step reactions starting with pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones. Key steps include:

- Substituent introduction : Chlorination at the 5-position and trifluoromethylation at the 3-position using reagents like POCl₃ or CF₃Cu .

- Amide coupling : Reaction of the pyrazole carboxylic acid intermediate with 4-fluoroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product, followed by structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally?

Structural characterization employs:

- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., monoclinic system, space group P2₁/c, Z = 4 for similar pyrazole carboxamides) .

- Spectroscopy : ¹⁹F NMR for tracking trifluoromethyl groups, and IR for carbonyl (C=O) and amide (N–H) stretches .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and stability .

Advanced Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

Discrepancies in molecular geometry (e.g., torsional angles of fluorophenyl groups) are addressed via:

- SHELX refinement : Iterative least-squares refinement with SHELXL optimizes atomic displacement parameters and resolves electron density ambiguities .

- Comparative analysis : Aligning with structurally analogous compounds (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) derivatives) to identify steric or electronic influences on conformation .

- Twinned data handling : For crystals with twinning, SHELXD/SHELXE pipelines enable robust phasing and model validation .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

SAR optimization focuses on:

- Substituent modulation : Replacing 4-fluorophenyl with 4-chloro- or 4-methoxyphenyl to enhance receptor binding (e.g., increased hydrophobic interactions in kinase inhibition) .

- Trifluoromethyl positioning : Comparing 3-(trifluoromethyl) vs. 5-(trifluoromethyl) analogs to balance lipophilicity and metabolic stability .

- Bioisosteric replacement : Substituting the pyrazole ring with triazoles (e.g., 1,2,3-triazoles in ) to improve solubility without sacrificing potency .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodologies include:

- Molecular docking : Using AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinase domains, guided by PubChem-derived molecular descriptors (e.g., LogP, polar surface area) .

- Molecular dynamics (MD) : AMBER or GROMACS simulations to assess stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET prediction : SwissADME or ADMETLab 2.0 to evaluate permeability (e.g., Blood-Brain Barrier penetration) and toxicity risks (e.g., hERG inhibition) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

Contradictions (e.g., varying IC₅₀ values in kinase assays) arise from:

- Assay conditions : Differences in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. HeLa) .

- Stereochemical purity : Chiral impurities in synthesis (e.g., R vs. S enantiomers) skew dose-response curves. Chiral HPLC or SFC ensures enantiopurity .

- Target promiscuity : Off-target effects quantified via kinome-wide profiling (e.g., DiscoverX KinomeScan) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.